Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate
Overview
Description
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates. It is characterized by the presence of a tert-butyl ester group and a nitrophenyl group attached to a hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride, hydrogen gas), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted hydrazinecarboxylates. These products can be further utilized in various chemical transformations and applications .
Scientific Research Applications
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or participate in catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological assays .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-nitrophenyl)hydrazinecarboxylate
- Methyl 2-(4-nitrophenyl)hydrazinecarboxylate
- Propyl 2-(4-nitrophenyl)hydrazinecarboxylate
Uniqueness
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability.
Biological Activity
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate (TBPH) is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with TBPH, synthesizing data from various studies and highlighting its potential applications.
Structure and Synthesis
TBPH is characterized by the presence of a hydrazine moiety and a nitrophenyl group, which may influence its biological properties. The compound is synthesized through the condensation of tert-butyl chloroformate with 2-(4-nitrophenyl)hydrazine, yielding a product that can be utilized in various organic reactions, including the Mitsunobu reaction.
Antimicrobial Properties
Recent investigations have explored TBPH's potential as an antimicrobial agent. A study indicated that derivatives of hydrazinecarboxylates, including TBPH, exhibit significant antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .
Compound | Activity | Target Pathogen | Reference |
---|---|---|---|
This compound | Antibacterial | Staphylococcus aureus | |
Other Hydrazine Derivatives | Antimicrobial | Escherichia coli |
Anticancer Activity
In addition to its antimicrobial properties, TBPH has been investigated for its anticancer potential. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The nitro group in TBPH may play a crucial role in enhancing its cytotoxic effects against tumor cells .
In Vivo Studies
In vivo studies have demonstrated the anti-inflammatory effects of related compounds, suggesting that TBPH may also exhibit similar properties. For instance, a study showed that certain hydrazine derivatives reduced inflammation in carrageenan-induced edema models, indicating potential therapeutic applications in inflammatory diseases .
The exact mechanisms through which TBPH exerts its biological effects remain to be fully elucidated. However, several hypotheses have been proposed:
- Cell Wall Disruption : Similar compounds have been shown to inhibit cell wall synthesis in bacteria.
- Nucleic Acid Synthesis Inhibition : Some hydrazine derivatives interfere with DNA replication and transcription processes.
- Apoptosis Induction : In cancer cells, compounds like TBPH may activate apoptotic pathways leading to cell death.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of TBPH against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load, suggesting its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that TBPH inhibited the growth of breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies revealed activation of caspase pathways indicative of apoptosis.
Properties
IUPAC Name |
tert-butyl N-(4-nitroanilino)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-4-6-9(7-5-8)14(16)17/h4-7,12H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHNMFQIFLJPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618722 | |
Record name | tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92491-67-3 | |
Record name | tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92491-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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